molecular formula C13H9BrCl2FNO3S B4693979 N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide

Cat. No.: B4693979
M. Wt: 429.1 g/mol
InChI Key: ZGPDFJRKXJDFOF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonamide group

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2FNO3S/c1-21-10-4-5-11(13(16)12(10)15)22(19,20)18-9-3-2-7(14)6-8(9)17/h2-6,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPDFJRKXJDFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial halogenation of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions can help in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under appropriate conditions.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers may use this compound to study the interactions of sulfonamide groups with biological molecules, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the halogen atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-4-methoxybenzenesulfonamide
  • N-(4-bromo-2-fluorophenyl)-2-chloro-4-methoxybenzenesulfonamide
  • N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-hydroxybenzenesulfonamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide is unique due to the specific combination of halogen atoms and the methoxy group, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties, such as enhanced binding affinity or selectivity, compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2,3-dichloro-4-methoxybenzenesulfonamide

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